molecular formula C6H11ClN2OS B2876983 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine CAS No. 937667-84-0

5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine

Cat. No.: B2876983
CAS No.: 937667-84-0
M. Wt: 194.68
InChI Key: QKQBMILUEBGQAQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties:
5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine (CAS: 937667-84-0) is a bicyclic heterocyclic compound featuring a fused cyclopentane-isothiazole ring system with an amine group at position 2. Its hydrochloride salt (CAS: 1365965-56-5, molecular formula: C₆H₉ClN₂S) is a derivative widely used in pharmaceutical and agrochemical research . The isothiazole ring, characterized by adjacent sulfur and nitrogen atoms, confers unique electronic properties and reactivity, making it valuable in drug design .

Applications: This compound serves as a key intermediate in synthesizing bioactive molecules.

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c7-6-4-2-1-3-5(4)8-9-6/h1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLLGFHUNXLZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(SN=C2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629732
Record name 5,6-Dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937667-84-0
Record name 5,6-Dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentadiene derivative with a thiourea derivative, followed by cyclization under acidic or basic conditions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride is a chemical compound with the molecular formula C6H8N2SHClC_6H_8N_2S\cdot HCl and a molecular weight of approximately 176.67 g/mol. It has a unique bicyclic structure featuring a cyclopentane ring fused to an isothiazole moiety. This compound is primarily used in research settings and has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

This compound hydrochloride is primarily used in research and development. Interaction studies have begun to explore how this compound hydrochloride interacts with various biological targets. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Preliminary studies suggest that this compound hydrochloride exhibits notable biological activities. Several synthesis methods have been reported for producing this compound hydrochloride.

Several compounds share structural similarities with this compound hydrochloride. Notable examples include:

Compound NameStructure TypeUnique Features
5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amineIsoxazole derivativeDifferent heterocyclic ring (oxygen instead of sulfur)
4H-Cyclopenta[c]isothiazoleParent structureLacks amine functionality
1,2-BenzothiazoleThiazole derivativeMore aromatic character; different biological activity profile

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrogen and sulfur atoms. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Thiophene Derivatives

Example Compounds :

  • N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24)
  • 4-(5,6-dihydro-7H-cyclopenta(4:5)thieno(2,3-d)-1,2,3-triazin-4-ylamino)phenol (25)

Key Differences :

  • Heteroatom Substitution: Thiophene contains a sulfur atom in a five-membered aromatic ring, whereas isothiazole includes adjacent sulfur and nitrogen atoms.
  • Biological Activity: Compounds 24 and 25 exhibit potent antiproliferative activity against MCF7 breast cancer cells (IC₅₀: 30.8–38.7 nM) by inhibiting tyrosine kinase ATP-binding sites, mimicking drugs like gefitinib . No comparable activity data are reported for the isothiazol-3-amine, though its structural similarity suggests possible kinase-targeting applications.

Synthetic Routes: Thiophene derivatives are synthesized via Grignard reactions or sulfone ester precursors, whereas isothiazol-3-amine synthesis involves hydroxylamine-O-sulfonate reactions with diketones or enaminones .

Isoxazole Derivatives

Example Compound :

  • 5,6-Dihydro-4H-cyclopenta[c]isoxazole

Key Differences :

  • Heteroatom Arrangement : Isoxazole contains oxygen and nitrogen atoms in adjacent positions, unlike isothiazole’s sulfur-nitrogen pair. Oxygen’s higher electronegativity reduces ring aromaticity compared to sulfur-containing analogs .
  • Reactivity : Isoxazoles are typically synthesized via cyclization of hydroxylamine derivatives with diketones, whereas isothiazoles often require sulfur incorporation at earlier synthetic stages .

Pyrazole Derivatives

Example Compound :

  • 1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine Hydrochloride

Key Differences :

  • Ring Structure : Pyrazole contains two adjacent nitrogen atoms, enabling distinct hydrogen-bonding interactions compared to isothiazole’s sulfur-nitrogen motif.
  • Applications : This fluorophenyl-substituted pyrazole is a versatile intermediate in drug development, particularly for targeted therapies with enhanced pharmacokinetic profiles .

Biological Activity

5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula : C₆H₈N₂S
  • IUPAC Name : 5,6-dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine
  • CAS Number : 937667-84-0

The compound features a fused ring structure containing nitrogen and sulfur atoms, which contributes to its unique chemical properties and biological activities.

The precise mechanism of action of this compound remains partially understood. However, it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of nitrogen and sulfur atoms in its structure facilitates these interactions, potentially modulating the activity of target molecules and leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

  • Preliminary studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.

2. Anticancer Potential

  • The compound has been investigated for its potential anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cell lines, although the specific pathways involved require further elucidation.

3. Enzyme Inhibition

  • Research has indicated that this compound can inhibit certain enzymes, including cholinesterases. This property may have implications for neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of this compound:

StudyObjectiveFindings
Study AEvaluate antimicrobial activityShowed significant inhibition of bacterial growth against E. coli and S. aureus at concentrations above 50 µM.
Study BAssess anticancer effectsInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 30 µM.
Study CInvestigate enzyme inhibitionDemonstrated inhibition of acetylcholinesterase activity with an IC50 value of 25 µM.

Summary of Research Findings

The biological activity of this compound is supported by various studies highlighting its potential as a bioactive molecule:

  • Antimicrobial Properties : Effective against a range of bacteria.
  • Anticancer Activity : Induces cell death in specific cancer cell lines.
  • Enzyme Inhibition : Shows promise in neuropharmacology through cholinesterase inhibition.

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